5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-7-8-11(9-13(10)16)14-17-18-15(20)19(14)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGFMLZJCDCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
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4-Methyl-3-chlorobenzoic acid : Serves as the precursor for the 3-chloro-4-methylphenyl group.
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Phenylhydrazine : Generates the hydrazide intermediate.
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Carbon disulfide (CS₂) : Provides the thiocarbonyl group for cyclization.
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Potassium hydroxide (KOH) : Facilitates cyclization under alkaline conditions.
Step 1: Synthesis of 3-Chloro-4-Methylbenzohydrazide
4-Methyl-3-chlorobenzoic acid (0.1 mol) is refluxed with excess thionyl chloride (SOCl₂) for 3 hours to form the acyl chloride. The intermediate is then treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 0–5°C, yielding 3-chloro-4-methylbenzohydrazide.
Step 2: Cyclization with Carbon Disulfide
The hydrazide (0.05 mol) is mixed with CS₂ (10 mL) and KOH (0.15 mol) in ethanol. The mixture is refluxed for 12 hours, forming the 1,2,4-triazole-3-thione ring via nucleophilic attack and cyclization. The product is precipitated by acidification with HCl:
Step 3: N-Phenylation
The triazole-3-thione (0.03 mol) is reacted with iodobenzene (0.036 mol) in dimethylformamide (DMF) using copper(I) iodide (CuI) as a catalyst. The reaction proceeds at 110°C for 8 hours, introducing the phenyl group at the N4 position:
Purification and Yield
Crude product is recrystallized from ethanol, yielding white crystalline solids. Typical yields range from 65% to 78%.
Alternative Methodologies
One-Pot Synthesis
A modified one-pot approach condenses 3-chloro-4-methylbenzaldehyde, phenylhydrazine, and thiourea in acetic acid. The reaction proceeds via in situ hydrazone formation, followed by cyclization at 120°C for 6 hours. This method reduces purification steps but yields slightly lower (58–62%).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) accelerates cyclization, completing the reaction in 45 minutes with comparable yields (70–72%). This method enhances energy efficiency and reduces side reactions.
Optimization Parameters
Temperature and Solvent Effects
Catalytic Systems
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Copper Catalysts : CuI or CuBr improve N-arylation efficiency (turnover frequency = 12 h⁻¹).
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Base Selection : K₂CO₃ outperforms NaOH in minimizing thiol oxidation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) shows ≥98% purity with retention time = 6.7 min.
Comparative Analysis of Synthesis Routes
| Parameter | Stepwise Synthesis | One-Pot Method | Microwave-Assisted |
|---|---|---|---|
| Yield (%) | 65–78 | 58–62 | 70–72 |
| Reaction Time (h) | 20–24 | 6–8 | 0.75 |
| Purity (%) | ≥98 | 95–97 | ≥97 |
| Scalability | High | Moderate | Limited |
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing. Key adjustments include:
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Residence Time : 30 minutes at 100°C.
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Catalyst Loading : 0.5 mol% CuI with ligand (1,10-phenanthroline).
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Byproduct Management : H₂S scrubbing systems and solvent recycling.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research has shown that derivatives of triazole compounds exhibit notable activity against a range of bacteria and fungi.
Case Study: Synthesis and Antimicrobial Testing
A study published in the Istanbul Journal of Pharmacy synthesized several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The synthesized compounds were tested for antimicrobial activity using agar-well diffusion methods. The results indicated that certain derivatives demonstrated promising activity against various pathogens, including Escherichia coli and Candida albicans .
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | C. albicans | 18 |
| Compound C | S. aureus | 12 |
Agricultural Applications
The compound also shows potential in agricultural chemistry as a fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.
Research Insights
A study focused on the synthesis of triazole derivatives revealed that these compounds could effectively inhibit the growth of various plant pathogens. The research highlighted the structural modifications necessary for enhancing antifungal activity, suggesting that this compound could be optimized for agricultural use .
Pharmaceutical Applications
In the pharmaceutical industry, triazole compounds are recognized for their role as antifungal agents and in treating various infections. The incorporation of sulfur in the triazole structure enhances its biological activity.
Clinical Relevance
The compound's structure allows it to interact with fungal enzymes, inhibiting their function and thus preventing the proliferation of fungal cells. This mechanism is crucial for developing new antifungal therapies that can overcome resistance seen with existing medications .
Material Science Applications
Beyond biological applications, this compound can be utilized in material science for developing polymers with specific properties.
Material Properties
Research indicates that incorporating triazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. These materials can be employed in various applications ranging from coatings to advanced composites .
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins.
Comparison with Similar Compounds
Key Comparative Insights
Antifungal Activity :
- The target compound’s 3-chloro-4-methylphenyl group provides moderate antifungal activity, but nitro-substituted derivatives exhibit superior efficacy due to enhanced electron-withdrawing effects .
- In contrast, 4-methoxyphenyl analogues (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) show broader antifungal and antibiotic activity, likely due to improved solubility from the methoxy group .
Antimicrobial Spectrum :
- The (1H-indol-3-yl)methyl derivative demonstrates broad-spectrum antibacterial and antifungal properties, outperforming the chloro-methylphenyl variant in activity against Gram-positive bacteria like S. pyogenes .
Synthetic Flexibility: The 4-nitrophenyl derivative is a key intermediate in synthesizing Schiff bases, leveraging its electron-deficient aromatic ring for nucleophilic reactions . Amino-substituted triazoles enable Schiff base formation, expanding applications to CNS-targeting agents .
Physicochemical and Electronic Properties
- Lipophilicity : Chloro and methyl groups on the target compound enhance lipophilicity, favoring membrane penetration in antifungal applications. Methoxy and ethoxy groups in analogues improve water solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity and binding affinity to fungal enzymes, while electron-donating groups (e.g., methoxy) modulate electronic density for solubility .
Biological Activity
5-(3-Chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 269.73 g/mol. The presence of the triazole ring and thiol group contributes to its reactivity and biological potential.
Antimicrobial Activity
A study on various S-substituted derivatives of 1,2,4-triazole-3-thiols highlighted the antimicrobial efficacy of compounds similar to this compound. The minimum inhibitory concentration (MIC) values for synthesized derivatives ranged from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 125 | Escherichia coli |
Anticancer Activity
Research has shown that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazole were tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that certain derivatives exhibited enhanced cytotoxicity, particularly towards melanoma cells .
Table 2: Cytotoxicity of Triazole Derivatives
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound D | 13.00 | Melanoma (IGR39) |
| Compound E | 28.40 | Breast Cancer (MDA-MB-231) |
| Compound F | 20.00 | Pancreatic Carcinoma (Panc-1) |
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by substituents on the aromatic rings and the triazole moiety itself. Electron-donating groups have been shown to enhance anticancer activity while electron-withdrawing groups reduce it. For example, compounds with methyl substituents at ortho and meta positions demonstrated superior anti-proliferative activity compared to those with bromo substituents .
Case Studies
Several studies have reported on the synthesis and evaluation of triazole derivatives:
- Ultrasound-Assisted Synthesis : A study utilized ultrasound-assisted methods for synthesizing various N-substituted triazoles, achieving significant yields (75–89%) and demonstrating promising anticancer activities against HepG2 liver cancer cells .
- In Silico Modeling : Computational studies have also been employed to predict the interaction of triazole derivatives with biological targets, aiding in the design of more potent compounds .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?
- Methodology : Classical organic synthesis involves cyclization of thiosemicarbazides or alkylation of precursor triazoles. For example, 1,2,4-triazole-3-thiol derivatives are typically synthesized via condensation of carboxylic acid hydrazides with thiourea or via alkylation of thiol groups using reagents like 6-chloro-3-chloromethyl pyridine .
- Key Steps :
- Use NaOH or ethanol as solvents under reflux conditions.
- Confirm intermediate structures via ¹H NMR and elemental analysis .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- ¹H NMR : To confirm substituent positions and hydrogen environments.
- Elemental Analysis : To verify empirical formula consistency.
- Chromatography-Mass Spectrometry (LC-MS) : For molecular weight confirmation .
- Example : A study confirmed the structure of a similar triazole derivative using ¹H NMR peaks at δ 7.2–7.8 ppm for aromatic protons and δ 2.3 ppm for methyl groups .
Q. What solvents and storage conditions optimize stability for experimental use?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol.
- Storage : Store at 20°C in inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
- Approach : Use tools like PASS Online to predict biological targets (e.g., antimicrobial, antifungal activity). Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes like CYP450 or bacterial dihydrofolate reductase .
- Case Study : A derivative showed a docking score of −8.2 kcal/mol against Staphylococcus aureus enoyl-ACP reductase, correlating with experimental MIC values of 12.5 µg/mL .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Root Cause : Variability in substituent effects (e.g., chloro vs. methoxy groups) or assay conditions (e.g., pH, bacterial strains).
- Mitigation :
- Perform dose-response curves (IC₅₀) under standardized conditions.
- Compare ADME profiles (e.g., LogP, bioavailability) to isolate structure-activity relationships .
Q. How do quantum chemical calculations enhance structural understanding?
- Methods : Density Functional Theory (DFT) simulations (B3LYP/6-311G**) optimize geometry and predict spectral properties (IR, NMR).
- Application : A DFT study of a triazole-thione derivative matched experimental IR peaks (e.g., C=S stretch at 1250 cm⁻¹) and ¹H NMR shifts within 0.1 ppm accuracy .
Key Recommendations for Researchers
- Prioritize alkylation protocols for higher yields in derivative synthesis.
- Combine experimental and computational validation (e.g., DFT + NMR) to resolve structural ambiguities.
- Use standardized bioassays to minimize activity discrepancies across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
